molecular formula C12H14FNO B11893392 5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]

5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]

Cat. No.: B11893392
M. Wt: 207.24 g/mol
InChI Key: UMBJBOOOCCMNFQ-UHFFFAOYSA-N
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Description

5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorine atom in the benzofuran ring enhances its chemical properties, making it a compound of interest in various scientific research fields.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various halogen atoms into the structure.

Scientific Research Applications

5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring plays a crucial role in enhancing its binding affinity to target proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2H-spiro[benzofuran-3,4’-piperidine] is unique due to the presence of the fluorine atom, which significantly enhances its chemical and biological properties. This modification can lead to improved bioavailability, increased binding affinity to target proteins, and enhanced stability compared to its non-fluorinated analogs .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

5-fluorospiro[2H-1-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C12H14FNO/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

UMBJBOOOCCMNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12COC3=C2C=C(C=C3)F

Origin of Product

United States

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